molecular formula C7H11NOS B8608332 6-Cyclopropylthiomorpholin-3-one

6-Cyclopropylthiomorpholin-3-one

Cat. No.: B8608332
M. Wt: 157.24 g/mol
InChI Key: UUDHLVUNVWDUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropylthiomorpholin-3-one is a heterocyclic compound featuring a thiomorpholinone core substituted with a cyclopropyl group at the 6-position.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

6-cyclopropylthiomorpholin-3-one

InChI

InChI=1S/C7H11NOS/c9-7-4-10-6(3-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)

InChI Key

UUDHLVUNVWDUMY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CNC(=O)CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between 6-Cyclopropylthiomorpholin-3-one and related compounds:

Compound Name Core Structure Substituents Functional Groups Reference
This compound Thiomorpholinone Cyclopropylthio at C6 Ketone (C3), Thioether (C6) Inferred
6-(Aminomethyl)-4-cyclopropyl-3-morpholinone Morpholinone Cyclopropyl at C4, Aminomethyl at C6 Ketone (C3), Amine (C6)
6-(Cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Pyrimidinone Cyclopropylmethyl at C6 Thioxo (C2), Ketone (C4)
3-Thiophenylboronic acid Thiophene Boronic acid at C3 Boronic acid, Thiophene

Key Observations :

  • Core Heterocycles: The thiomorpholinone ring in the target compound differs from morpholinone (oxygen-containing) and pyrimidinone (nitrogen-containing) analogs, influencing electronic properties and reactivity.

Physical and Chemical Properties

Available data from related compounds suggest trends in stability and solubility:

Property This compound (Inferred) 6-(Aminomethyl)-4-cyclopropyl-3-morpholinone 6-(Cyclopropylmethyl)-2-thioxo-pyrimidin-4-one
Thermal Stability Moderate (cyclopropyl groups resist ring-opening) High (stable up to decomposition at ~250°C) Moderate (thioxo group may reduce stability)
Solubility Low in water (lipophilic substituents) Moderate (polar aminomethyl group) Low (non-polar cyclopropylmethyl)
Crystal Structure Likely monoclinic (similar to morpholinones) Confirmed via diffractometer Not reported

Key Findings :

  • The cyclopropylthio group in this compound likely reduces aqueous solubility compared to aminomethyl-substituted analogs, a critical factor in pharmacokinetics .
  • Thermal stability may be superior to pyrimidinone analogs due to the rigid thiomorpholinone ring .

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